molecular formula C26H23Cl4NO6 B1668240 Cambendichlor CAS No. 56141-00-5

Cambendichlor

Cat. No.: B1668240
CAS No.: 56141-00-5
M. Wt: 587.3 g/mol
InChI Key: ILXXYQLPPNVJDP-UHFFFAOYSA-N
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Description

Cambendichlor, also known by its chemical name 2,2’-(phenylimino)diethylene bis(3,6-dichloro-o-anisate), is a synthetic compound primarily used as a herbicide. It belongs to the benzoic acid herbicide group and has the molecular formula C₂₆H₂₃Cl₄NO₆ . This compound was once widely used in agricultural settings to control weed growth but has since become obsolete .

Preparation Methods

The synthesis of Cambendichlor typically involves several steps:

Industrial production methods for this compound are not well-documented due to its obsolescence. the general synthetic route involves standard organic synthesis techniques, including chlorination and esterification reactions.

Chemical Reactions Analysis

Cambendichlor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cambendichlor has limited scientific research applications due to its status as an obsolete herbicide it has been studied for its biochemical properties and potential use in research settings

Mechanism of Action

The exact mechanism of action of Cambendichlor is not well-documented. as a herbicide, it likely disrupts essential biochemical pathways in plants, leading to their death. The molecular targets and pathways involved in its herbicidal activity remain unclear due to the scarcity of detailed studies .

Comparison with Similar Compounds

Cambendichlor can be compared with other benzoic acid herbicides, such as:

    Dicamba: Another benzoic acid herbicide with a similar mode of action but different chemical structure.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a different chemical structure but similar herbicidal properties.

This compound’s uniqueness lies in its specific chemical structure, which includes multiple chlorine atoms and methoxy groups. This structure differentiates it from other herbicides and influences its chemical reactivity and environmental behavior .

Properties

IUPAC Name

2-[N-[2-(3,6-dichloro-2-methoxybenzoyl)oxyethyl]anilino]ethyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl4NO6/c1-34-23-19(29)10-8-17(27)21(23)25(32)36-14-12-31(16-6-4-3-5-7-16)13-15-37-26(33)22-18(28)9-11-20(30)24(22)35-2/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXYQLPPNVJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCCN(CCOC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C3=CC=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56141-00-5
Record name Cambendichlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56141-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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